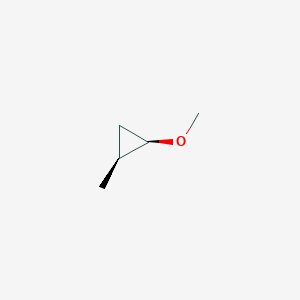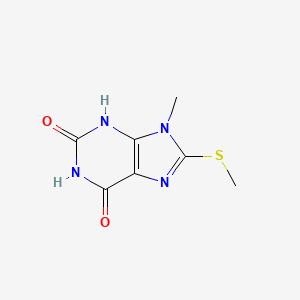methanone CAS No. 51337-23-6](/img/structure/B14665175.png)
[5-Chloro-2-(2-hydroxyethoxy)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-hydroxyethoxy)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, and a phenyl group attached to a methanone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzophenone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxy group on the ethylene oxide, resulting in the formation of the hydroxyethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include amines and thiols derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
- Acts as an intermediate in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine:
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.
Industry:
- Used in the production of UV-blocking agents in sunscreens and other cosmetic products.
- Employed in the manufacture of coatings and adhesives that require UV stability.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone involves its ability to absorb UV light and undergo photochemical reactions. Upon absorption of UV light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to cell damage or death. This property is exploited in photodynamic therapy for cancer treatment.
Comparación Con Compuestos Similares
Benzophenone: Lacks the chloro and hydroxyethoxy groups but shares the core structure.
4-Chlorobenzophenone: Similar structure but with the chloro group in a different position.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group instead of hydroxyethoxy.
Uniqueness:
- The presence of both chloro and hydroxyethoxy groups in 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone provides unique chemical properties, such as enhanced reactivity and the ability to form hydrogen bonds.
- Its ability to absorb UV light makes it particularly useful in applications requiring UV stability and protection.
Propiedades
Número CAS |
51337-23-6 |
|---|---|
Fórmula molecular |
C15H13ClO3 |
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
[5-chloro-2-(2-hydroxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Clave InChI |
PAUSHLAYJHEEHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


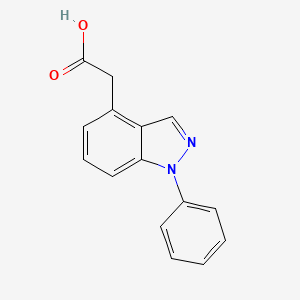

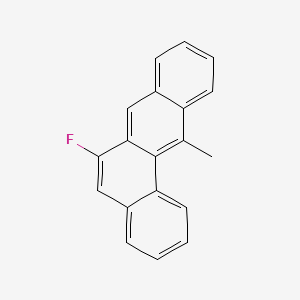
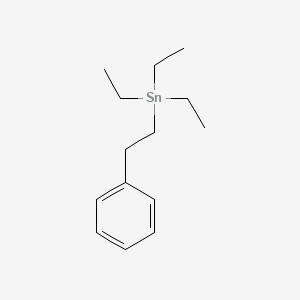
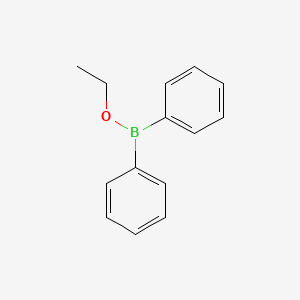
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)



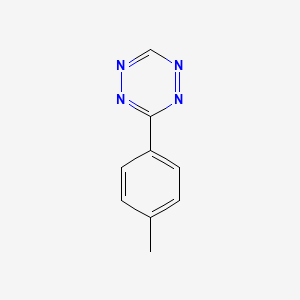
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)

